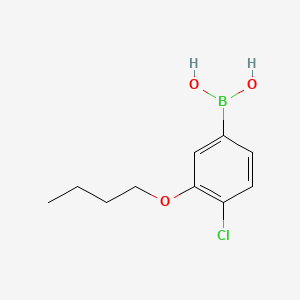

Ácido (3-butoxi-4-clorofenil)borónico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Butoxy-4-chlorophenyl)boronic acid” is a chemical compound with the molecular formula C10H14BClO3 and a molecular weight of 228.48 . It is a solid substance with a white color .

Synthesis Analysis

Boronic acids, including “(3-Butoxy-4-chlorophenyl)boronic acid”, are typically synthesized through the addition of organometallic reagents to boranes . Protodeboronation of alkyl boronic esters, a process not well developed, has been reported to be catalyzed using a radical approach .

Molecular Structure Analysis

The linear formula of “(3-Butoxy-4-chlorophenyl)boronic acid” is H3C(CH2)3OC6H3(Cl)B(OH)2 .

Chemical Reactions Analysis

Boronic acids, including “(3-Butoxy-4-chlorophenyl)boronic acid”, are used in Suzuki–Miyaura cross-coupling reactions . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst .

Physical And Chemical Properties Analysis

“(3-Butoxy-4-chlorophenyl)boronic acid” has a melting point of 147-151°C . The boiling point is 376.1°C at 760 mmHg .

Aplicaciones Científicas De Investigación

Análisis integral de las aplicaciones del ácido (3-butoxi-4-clorofenil)borónico

Ácido (3-butoxi-4-clorofenil)borónico: es un compuesto organoborónico versátil que encuentra su uso en diversas aplicaciones de investigación científica. A continuación se presenta un análisis detallado de sus aplicaciones únicas en diferentes campos.

Reacciones de acoplamiento cruzado de Suzuki-Miyaura

La reacción de acoplamiento cruzado de Suzuki-Miyaura es una aplicación destacada de los ácidos borónicos, incluido el ácido (3-butoxi-4-clorofenil)borónico. Esta reacción se utiliza para formar enlaces carbono-carbono entre varios tipos de compuestos orgánicos . El proceso es conocido por sus condiciones suaves, tolerancia a los grupos funcionales y el uso de reactivos organoborónicos ambientalmente benignos. La capacidad del ácido (3-butoxi-4-clorofenil)borónico para participar en estas reacciones lo convierte en un compuesto valioso para la síntesis de moléculas orgánicas complejas.

Estudios de protodesboronación

La protodesboronación se refiere a la eliminación del grupo boro de los ésteres borónicos. El ácido (3-butoxi-4-clorofenil)borónico puede utilizarse en estudios que exploran la protodesboronación de ésteres borónicos alquílicos. Este proceso es significativo para la hidrometilación formal anti-Markovnikov de alquenos, que es una transformación valiosa en la síntesis orgánica .

Bloques de construcción para la síntesis orgánica

Como bloque de construcción en la síntesis orgánica, el ácido (3-butoxi-4-clorofenil)borónico participa en varias transformaciones químicas. Estas incluyen reacciones de adición conjugada 1,4, reacciones de acoplamiento cruzado con diazoésteres o cianato de potasio, y la síntesis de biarilcetonas y ftalidas . Su estabilidad y reactividad lo convierten en una opción preferida para tales aplicaciones.

Investigación de catálisis

En catálisis, el ácido (3-butoxi-4-clorofenil)borónico puede utilizarse para estudiar los efectos de los reactivos de boro sobre la actividad catalítica. Puede formar parte de la investigación centrada en reacciones de Heck oxidativas y amidación intramolecular C-H, que son cruciales para el desarrollo de nuevos métodos catalíticos .

Mecanismo De Acción

Target of Action

The primary target of (3-Butoxy-4-chlorophenyl)boronic acid is the transition metal catalyst used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups, such as (3-Butoxy-4-chlorophenyl)boronic acid, are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The key biochemical pathway involved is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to serve as a relatively stable, readily prepared, and environmentally benign organoboron reagent .

Pharmacokinetics

It’s worth noting that the compound’s stability and readiness for preparation contribute to its bioavailability in the context of the sm cross-coupling reaction .

Result of Action

The result of the compound’s action is the formation of a new carbon–carbon bond via the SM cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .

Action Environment

The action of (3-Butoxy-4-chlorophenyl)boronic acid is influenced by the reaction conditions of the SM cross-coupling process . The compound is generally environmentally benign, contributing to the reaction’s mildness and tolerance of various functional groups . .

Propiedades

IUPAC Name |

(3-butoxy-4-chlorophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7,13-14H,2-3,6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCCPSNXXLWLQHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)OCCCC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681672 |

Source

|

| Record name | (3-Butoxy-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256346-36-7 |

Source

|

| Record name | Boronic acid, B-(3-butoxy-4-chlorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Butoxy-4-chlorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-hydroxy-2-(methylthio)-7-oxo-8-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B594630.png)

![Tert-butyl 2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B594639.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)